molecular formula C12H20ClNO B1379818 [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride CAS No. 1609409-06-4

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B1379818
CAS No.: 1609409-06-4
M. Wt: 229.74 g/mol
InChI Key: MNPLMDZUBJAPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Anticonvulsant Activity : A study by Pękala et al. (2011) demonstrated that certain derivatives, including trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and ethylamines, exhibit significant anticonvulsant activities. The compounds' effectiveness in mice and rats suggests potential therapeutic applications in epilepsy management. The most effective compound in this series showed a mechanism involving the inhibition of voltage-gated sodium currents and the enhancement of GABAergic effects (Pękala et al., 2011).

  • Structural Analyses : The structural and conformational analyses of [2-(2,3-Dimethylphenoxy)ethyl] derivatives have been explored through X-ray diffraction, revealing insights into their molecular conformations and interactions. These studies contribute to understanding the compounds' pharmacological activities and optimizing their therapeutic potential (Nitek et al., 2020).

Pharmacological and Biochemical Investigations

  • Mechanistic Insights and Antagonistic Characterizations : Research on similar compounds has provided valuable information on their pharmacological actions, including their inhibitory effects on various receptors and enzymatic activities. For instance, studies have investigated the antagonistic characterization on alpha 1-adrenoceptors, offering a deeper understanding of their potential therapeutic applications (Lu et al., 2000).

  • Molecular Docking and Computational Studies : Computational and spectroscopic studies, such as those conducted on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, illustrate the importance of theoretical frameworks in predicting the biological activities and stability of these compounds. Such approaches enable the identification of key molecular interactions that could influence pharmacological efficacy (Amalanathan et al., 2015).

Mechanism of Action

Mode of Action

The resulting changes could include alterations in signal transduction pathways, gene expression, or cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride are not well-studied. As such, its impact on bioavailability is unclear. Generally, factors such as solubility, stability, and molecular size can influence a compound’s pharmacokinetic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-13-8-9-14-12-7-5-6-10(2)11(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPLMDZUBJAPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC(=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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